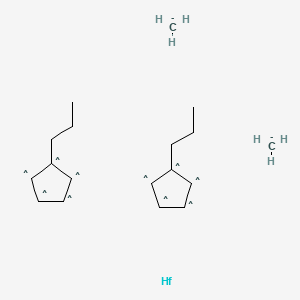
1-propyl-1H-imidazole-4,5-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-propyl-1H-imidazole-4,5-dicarboxylic acid is a heterocyclic organic compound with the molecular formula C8H10N2O4 This compound features an imidazole ring substituted with a propyl group at the 1-position and carboxylic acid groups at the 4- and 5-positions
准备方法
Synthetic Routes and Reaction Conditions
1-propyl-1H-imidazole-4,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-propylimidazole with oxalic acid in the presence of a dehydrating agent can yield the desired compound. The reaction typically requires heating and may involve solvents like acetic acid or dimethylformamide to facilitate the process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic oxidation of 1-propylimidazole using oxidizing agents like potassium permanganate or hydrogen peroxide. This process can be optimized for higher yields and purity, making it suitable for large-scale production.
化学反应分析
Types of Reactions
1-propyl-1H-imidazole-4,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The imidazole ring can undergo substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Electrophilic or nucleophilic reagents, such as halogens or alkylating agents, are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4,5-dicarboxylic acid derivatives, while reduction can produce 1-propylimidazole-4,5-dimethanol.
科学研究应用
1-propyl-1H-imidazole-4,5-dicarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and coordination complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a precursor for developing pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the synthesis of advanced materials, such as polymers and catalysts, due to its unique structural properties.
作用机制
The mechanism of action of 1-propyl-1H-imidazole-4,5-dicarboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the carboxylic acid groups can form hydrogen bonds, affecting the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Imidazole-4,5-dicarboxylic acid: Lacks the propyl group, making it less hydrophobic and potentially altering its reactivity and solubility.
1-methyl-1H-imidazole-4,5-dicarboxylic acid: Substituted with a methyl group instead of a propyl group, affecting its steric and electronic properties.
1-ethyl-1H-imidazole-4,5-dicarboxylic acid: Contains an ethyl group, providing a balance between the properties of the methyl and propyl derivatives.
Uniqueness
1-propyl-1H-imidazole-4,5-dicarboxylic acid is unique due to the presence of the propyl group, which enhances its hydrophobicity and may influence its interaction with biological membranes and proteins. This structural feature can lead to distinct pharmacokinetic and pharmacodynamic profiles compared to its analogs.
属性
分子式 |
C8H10N2O4 |
|---|---|
分子量 |
198.18 g/mol |
IUPAC 名称 |
1-propylimidazole-4,5-dicarboxylic acid |
InChI |
InChI=1S/C8H10N2O4/c1-2-3-10-4-9-5(7(11)12)6(10)8(13)14/h4H,2-3H2,1H3,(H,11,12)(H,13,14) |
InChI 键 |
XGQSSRIZGMFSBD-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C=NC(=C1C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(R)-tert-butyl (2-([1,1'-biphenyl]-4-yl)-2-aminoethyl)carbamate](/img/structure/B12099367.png)



![Butanoic acid, 2,2-dimethyl-, 8-[2-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]tetrahydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,4,4a,7,8,8a-octahydro-4a-hydroxy-3,7-dimethyl-1-naphthalenyl ester, [1S-[1alpha,3alpha,4aalpha,7beta,8beta(2S*,4S*),8abeta]]-(9CI)](/img/structure/B12099391.png)


![4-[4-(Dimethylamino)-1-hydroxy-1-phenylbutyl]-3-(hydroxymethyl)-benzonitrile](/img/structure/B12099402.png)


![Benzyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12099419.png)


